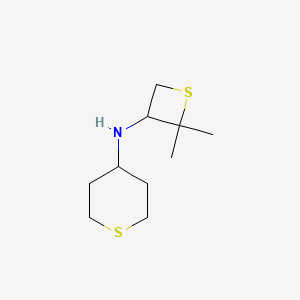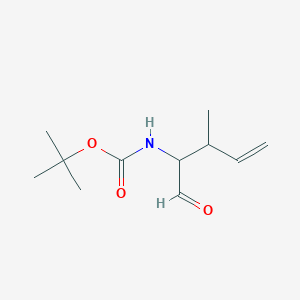![molecular formula C12H26N2 B13331315 [3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)
[3-(Cycloheptylamino)propyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cycloheptylamino)propyl]dimethylamine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of [3-(Cycloheptylamino)propyl]dimethylamine typically involves the reaction of cycloheptylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
[3-(Cycloheptylamino)propyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form new compounds.
Scientific Research Applications
[3-(Cycloheptylamino)propyl]dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Cycloheptylamino)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to [3-(Cycloheptylamino)propyl]dimethylamine include:
[3-(Cyclohexylamino)propyl]dimethylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
[3-(Cyclopentylamino)propyl]dimethylamine: Contains a cyclopentyl group, making it structurally similar but with different chemical properties.
[3-(Cyclooctylamino)propyl]dimethylamine: Features a cyclooctyl group, providing a larger ring structure compared to the cycloheptyl group.
These compounds share similar chemical properties but differ in their ring size and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-cycloheptyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-14(2)11-7-10-13-12-8-5-3-4-6-9-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
BHWOATHULGUNGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)


![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)
![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)




